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Abstract

These application notes provide detailed protocols and essential data for the use of K145, a
selective inhibitor of Sphingosine Kinase 2 (SphK2), in in vivo mouse models. K145 has
demonstrated anti-tumor activity in preclinical studies, making it a compound of interest for
cancer research. This document outlines its mechanism of action, established in vivo dosages,
and comprehensive protocols for vehicle preparation, animal model development, and
administration. All quantitative data is presented in structured tables, and key experimental
workflows and signaling pathways are visualized using diagrams.

Mechanism of Action

K145 is a selective, substrate-competitive, and orally active inhibitor of Sphingosine Kinase 2
(SphK2), with an IC50 of 4.3 uM. It displays selectivity for SphK2 over SphK1 and other protein
kinases. The primary mechanism of action of K145 involves the inhibition of SphK2, which
catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). By
inhibiting SphK2, K145 reduces intracellular levels of S1P. This reduction in S1P, in turn, leads
to the downregulation of pro-survival signaling pathways, notably the ERK and Akt pathways,
ultimately inducing apoptosis in cancer cells. Interestingly, while intracellular S1P levels are
decreased, studies on SphK2 inhibitors have shown that they can lead to an increase in
circulating S1P levels in the blood of mice.
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Caption: K145 inhibits SphK2, leading to reduced intracellular S1P and subsequent
downregulation of ERK/Akt signaling, promoting apoptosis.
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Quantitative Data Summary

The following tables summarize the available quantitative data for K145 from preclinical
studies.

Table 1: In Vitro Inhibitory Activity of K145

Parameter Value Cell Line/[Enzyme
IC50 4.3 uM SphK2
Ki 6.4 uM Sphk2

Table 2: Efficacious In Vivo Dosage of K145 in a U937 Xenograft Model

Animal Tumor Cell K145 Administrat  Treatment
. . . Outcome
Model Line Dosage ion Route Duration
U937 (human ] Significant
BALB/c-nu o ) Daily Oral o
) histiocytic 50 mg/kg 15 days inhibition of
mice Gavage
lymphoma) tumor growth
U937 (human ]
BALB/c-nu o ) N N Efficacy
) histiocytic 20 mg/kg Not specified Not specified
mice observed
lymphoma)

Experimental Protocols
K145 Formulation and Vehicle Preparation

Objective: To prepare a vehicle formulation suitable for the oral administration of K145 to mice.
Materials:

o K145 powder

o Dimethyl sulfoxide (DMSO), sterile, cell culture grade

e Polyethylene glycol 300 or 400 (PEG300/PEG400), sterile
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Saline (0.9% NaCl), sterile

Sterile conical tubes (15 mL or 50 mL)

Vortex mixer

Pipettes and sterile tips
Protocol for 2% DMSO, 20% PEG, 78% Saline Vehicle:

o Calculate Required Volumes: Determine the total volume of the formulation needed based
on the number of animals and the dosing volume (typically 100-200 pL per mouse).

e Dissolve K145 in DMSO: In a sterile conical tube, add the calculated amount of K145
powder. Add 2% of the final volume as DMSO. Vortex thoroughly until the K145 is completely
dissolved.

e Add PEG: Add 20% of the final volume as PEG300 or PEG400 to the DMSO/K145 solution.
Vortex until the solution is homogeneous.

e Add Saline: Add 78% of the final volume as sterile saline. Vortex thoroughly to ensure a
uniform suspension.

o Storage: It is recommended to prepare the formulation fresh daily. If short-term storage is
necessary, store at 4°C and protect from light. Before each use, allow the formulation to
reach room temperature and vortex vigorously to ensure homogeneity.

U937 Xenograft Mouse Model Protocol

Objective: To establish a subcutaneous U937 tumor xenograft model in immunodeficient mice.
Materials:

e U937 cells

o Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

e Phosphate-buffered saline (PBS), sterile
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e Trypan blue solution

¢ Hemocytometer

e Immunodeficient mice (e.g., BALB/c-nu or SCID), 6-8 weeks old
» Sterile syringes (1 mL) and needles (25-27 gauge)

e 70% ethanol

o Calipers

Protocol:

o Cell Culture: Culture U937 cells in complete medium at 37°C in a humidified atmosphere
with 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability
(>95%).

o Cell Preparation for Injection:

[¢]

Harvest cells by centrifugation at 300 x g for 5 minutes.

[e]

Wash the cell pellet twice with sterile PBS.

o

Resuspend the cells in sterile PBS or serum-free medium at a concentration of 5 x 10"7
cells/mL.

o

Keep the cell suspension on ice until injection.

e Subcutaneous Injection:

[¢]

Anesthetize the mouse using an appropriate method.

[e]

Shave and disinfect the injection site on the flank of the mouse with 70% ethanol.

(¢]

Gently lift the skin and insert the needle subcutaneously.

[¢]

Inject 100-200 pL of the cell suspension (5-10 x 1076 cells).
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o Slowly withdraw the needle.

e Tumor Monitoring:

[e]

Monitor the mice daily for tumor development.

o

Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers.

[¢]

Tumor volume can be calculated using the formula: Volume = (Length x Width"2) / 2.

[¢]

Begin K145 treatment when tumors reach a predetermined size (e.g., 100-200 mm3).

Experimental Workflow Diagram

Click to download full resolution via product page

Caption: Workflow for a U937 xenograft study with K145 treatment.

Pharmacokinetics and Toxicology
Pharmacokinetics

Specific pharmacokinetic parameters for K145 in mice, such as Cmax, Tmax, half-life (T1/2),
and AUC, are not publicly available at this time. However, K145 has been demonstrated to be
orally bioavailable and effective when administered via oral gavage.

General Protocol for a Preliminary Pharmacokinetic Study:
e Administer a single dose of K145 (e.g., 50 mg/kg) to a cohort of mice via oral gavage.

o Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-
administration.
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e Process blood samples to obtain plasma.

e Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine
the concentration of K145.

o Calculate pharmacokinetic parameters using appropriate software.

Toxicology

In a 15-day study with daily oral administration of 50 mg/kg K145 to BALB/c-nu mice, no
apparent toxicity was observed.

General Recommendations for Toxicity Assessment:

o Acute Toxicity: Perform a single-dose escalation study to determine the maximum tolerated
dose (MTD).

» Repeat-Dose Toxicity: For longer-term studies, conduct a repeat-dose toxicity study (e.g., 14
or 28 days) at and around the efficacious dose.

e Monitoring: During toxicity studies, monitor animals for clinical signs of toxicity, changes in
body weight, food and water consumption, and any behavioral abnormalities.

o Pathology: At the end of the study, perform gross necropsy and histopathological analysis of
major organs.

 Clinical Pathology: Collect blood for hematology and clinical chemistry analysis.

Conclusion

K145 is a promising SphK2 inhibitor with demonstrated in vivo anti-tumor efficacy in a U937
xenograft mouse model at a dose of 50 mg/kg administered by daily oral gavage. The protocols
provided herein offer a comprehensive guide for researchers to effectively utilize K145 in their
preclinical cancer studies. While detailed pharmacokinetic and toxicology data are limited, the
general procedures outlined will aid in the design of further investigations to fully characterize
the in vivo properties of K145.
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 To cite this document: BenchChem. [Application Notes and Protocols for K145 in In Vivo
Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15609897#k145-dosage-for-in-vivo-mouse-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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